molecular formula C17H13Cl3N4OS B11779206 2-((4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide

2-((4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B11779206
M. Wt: 427.7 g/mol
InChI Key: BDKDRJGJAOJHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a triazole ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with an acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl groups, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic rings, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and chlorophenyl groups are known to interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-((4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dichlorophenyl)acetamide: Similar structure with a different substitution pattern on the aromatic ring.

    2-((4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-difluorophenyl)acetamide: Fluorine atoms replace chlorine atoms on the aromatic ring.

    2-((4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide: Methyl groups replace chlorine atoms on the aromatic ring.

Uniqueness

The uniqueness of 2-((4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide lies in its specific substitution pattern and the presence of both triazole and thioether functionalities. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H13Cl3N4OS

Molecular Weight

427.7 g/mol

IUPAC Name

2-[[4-(3-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide

InChI

InChI=1S/C17H13Cl3N4OS/c1-10-22-23-17(24(10)13-4-2-3-11(18)7-13)26-9-16(25)21-15-8-12(19)5-6-14(15)20/h2-8H,9H2,1H3,(H,21,25)

InChI Key

BDKDRJGJAOJHJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=CC(=CC=C2)Cl)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.